3-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide, also known as BF-168, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Bioactive Heterocyclic Compounds
Heterocycles like furan and pyridine play a pivotal role in drug design, serving as structural units in bioactive molecules. A comprehensive review highlights the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. This includes compounds where the heteroaromatic ring is not fused but connected through a bond, affecting activities by bioisosteric replacement of aryl with heteroaryl substituents. Such modifications are explored for antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, with structural changes aimed at optimizing selectivity and activity (Ostrowski, 2022).
Arylmethylidene Derivatives and Nucleophilic Reactions
Arylmethylidene derivatives of 3H-furan-2-ones and their reactions with various nucleophiles demonstrate the versatility of furan derivatives in synthesizing a wide array of compounds, such as amides, pyrrolones, and furopyridines. The reaction outcomes depend significantly on the reagents' structure, nucleophile strength, and conditions, showcasing the synthetic utility of furan derivatives in creating bioactive molecules with potential therapeutic applications (Kamneva et al., 2018).
Chemical Inhibitors of Cytochrome P450 Isoforms
The study of cytochrome P450 (CYP) isoforms and their selective inhibition by various compounds, including those with furan and pyridine moieties, is critical for understanding drug-drug interactions and metabolic pathways. Selective inhibitors help decipher the involvement of specific CYP isoforms in drug metabolism, highlighting the medicinal chemistry applications of furan and pyridine derivatives in developing safer and more effective therapeutic agents (Khojasteh et al., 2011).
Central Nervous System (CNS) Acting Drugs
Exploring functional chemical groups that could lead to novel CNS drugs highlights the significance of heterocycles, including furan and pyridine derivatives. These compounds show a range of effects from depressants to stimulants, indicating their potential in treating CNS disorders. The presence of heteroatoms like nitrogen and oxygen in these structures suggests their utility in penetrating the CNS and offering therapeutic benefits for neurological conditions (Saganuwan, 2017).
Mechanism of Action
properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-24(26-14-19-11-22(15-25-13-19)21-9-10-28-17-21)20-7-4-8-23(12-20)29-16-18-5-2-1-3-6-18/h1-13,15,17H,14,16H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKLESQPXYHZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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